tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-methyl((1-methylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a protecting group for amines during multi-step organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, including their role as enzyme inhibitors or modulators.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- (S)-Methyl((1-methylpyrrolidin-2-yl)methyl)amine
Uniqueness
tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of both tert-butyl and (S)-methyl((1-methylpyrrolidin-2-yl)methyl) groups. These features can influence its reactivity, stability, and interaction with biological targets, making it distinct from other carbamates.
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(5)9-10-7-6-8-13(10)4/h10H,6-9H2,1-5H3/t10-/m0/s1 |
InChI Key |
GZQNRFYQQPUQTE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1C |
Origin of Product |
United States |
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